molecular formula C15H13N3O4S B2510058 7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-69-7

7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2510058
CAS No.: 898457-69-7
M. Wt: 331.35
InChI Key: SPQUGXMGKIXSOU-UHFFFAOYSA-N
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Description

7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its complex structure, which includes a thiazole ring fused to a pyrimidine ring, a hydroxy group, a methoxybenzyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a thiourea derivative, with a halogenated ketone under basic conditions to form the thiazole ring.

    Pyrimidine Ring Construction: The thiazole intermediate is then reacted with a suitable amidine or guanidine derivative to construct the pyrimidine ring, often under acidic or basic conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the thiazolopyrimidine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Formation of ketones or aldehydes.

    Reduction Products: Formation of alcohols.

    Substitution Products: Formation of derivatives with different functional groups replacing the methoxybenzyl group.

Scientific Research Applications

Chemistry

In chemistry, 7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins involved in critical biochemical pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide: shares structural similarities with other thiazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the thiazolo-pyrimidine family, which is known for various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of functional groups such as hydroxyl and methoxy enhances its reactivity and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C16H15N3O4S, with a molecular weight of 345.37 g/mol. The structure consists of a thiazole ring fused to a pyrimidine moiety, which is further substituted with a methoxy group and a hydroxyl group.

1. Antimicrobial Activity

Research has demonstrated that thiazolopyrimidine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, studies report that derivatives of thiazolopyrimidine can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .

2. Antiviral Activity

The antiviral potential of this compound has also been explored. Thiazolopyrimidine derivatives are known to interfere with viral replication mechanisms, making them candidates for antiviral drug development. Preliminary studies suggest that this compound may exhibit activity against specific viruses by targeting viral enzymes or proteins essential for replication .

3. Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, the compound has shown promising results in inhibiting cell proliferation in human cancer cells, with IC50 values indicating effective cytotoxicity comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of thiazolopyrimidine derivatives is highly influenced by their structural characteristics. The following table summarizes key compounds related to this compound and their associated activities:

Compound Name Structure/Characteristics Biological Activity
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acidLacks methoxy group; retains core structureAnti-inflammatory
N-(4-Methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideDifferent substitution patternAntimicrobial
7-Hydroxy-N-(phenethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidineVariation in side chainCytotoxicity against cancer cells

Case Studies

Several studies have investigated the biological effects of thiazolopyrimidine derivatives:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazolopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with hydroxyl substitutions exhibited enhanced antibacterial properties compared to their methoxy counterparts .
  • Cytotoxicity Testing : In vitro assays on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .
  • Mechanistic Studies : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding, which may elucidate its mechanism of action against cancer cells .

Properties

IUPAC Name

7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-10-4-2-9(3-5-10)8-16-12(19)11-13(20)17-15-18(14(11)21)6-7-23-15/h2-7,20H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQUGXMGKIXSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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